molecular formula C8H11N B7819981 2-Isopropylpyridine CAS No. 75981-47-4

2-Isopropylpyridine

Cat. No.: B7819981
CAS No.: 75981-47-4
M. Wt: 121.18 g/mol
InChI Key: PFYPDUUXDADWKC-UHFFFAOYSA-N
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Description

2-Isopropylpyridine is an organic compound with the molecular formula C8H11N. It is a derivative of pyridine, where an isopropyl group is attached to the second position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution Reagents: Common reagents include halides and nucleophiles for nucleophilic substitution, and electrophiles for electrophilic substitution.

Major Products:

Mechanism of Action

Target of Action

2-Isopropylpyridine is a nitrogen-containing organic compound that has been shown to be an inhibitor of the enzyme histone deacetylase . Histone deacetylases are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in the regulation of gene expression.

Mode of Action

This would result in a more relaxed DNA structure, allowing for increased gene expression .

Biochemical Pathways

By inhibiting histone deacetylase, it likely affects the acetylation state of histones, thereby influencing the structure of the chromatin and the accessibility of the DNA for transcription .

Result of Action

The primary result of the action of this compound is likely to be changes in gene expression due to its inhibition of histone deacetylase. By preventing the deacetylation of histones, it may lead to a more relaxed chromatin structure, allowing for increased gene expression . The specific genes affected would depend on the cells and tissues in which the compound is active.

Biochemical Analysis

Biochemical Properties

2-Isopropylpyridine plays a significant role in biochemical reactions, particularly as a catalyst in organic synthesis. It interacts with various enzymes and proteins, facilitating reactions by lowering the activation energy required. For instance, it is known to participate in carbene and metal-catalyzed reactions . The interactions between this compound and biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the transition states of the reactions .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cell . Additionally, it has been observed to impact cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes and proteins, either inhibiting or activating their functions. This binding can lead to changes in the conformation of the enzymes, affecting their activity. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause changes in cellular metabolism and function, which can be attributed to the gradual accumulation of degradation products .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These effects are dose-dependent, with higher doses leading to more severe adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions . The metabolites of this compound can further participate in biochemical reactions, affecting metabolic flux and metabolite levels within the cell . The compound’s interaction with enzymes such as cytochrome P450 plays a crucial role in its metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its hydrophobic nature and interact with transporters and binding proteins that facilitate its movement within the cell . The distribution of this compound within tissues is influenced by its affinity for specific biomolecules, leading to its accumulation in certain cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic pathways . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localizations are essential for its role in modulating cellular processes and biochemical reactions .

Properties

IUPAC Name

2-propan-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-7(2)8-5-3-4-6-9-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYPDUUXDADWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862353
Record name 2-(Propan-2-yl)pyridine
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Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

644-98-4, 75981-47-4
Record name 2-Isopropylpyridine
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Record name 2-Isopropylpyridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Isopropyl)pyridine
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Record name 644-98-4
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Record name 2-(Propan-2-yl)pyridine
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Record name 2-isopropylpyridine
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Record name 2-ISOPROPYLPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of 2-isopropylpyridine in chemical synthesis?

A1: this compound serves as a valuable building block in organic synthesis. For example, it can be utilized as a nucleophile when treated with lithium reagents. This allows for the synthesis of polydentate chelating N-donor ligands, which are important in coordination chemistry and catalysis. []

Q2: What challenges are associated with the metallation of this compound?

A2: Metallation of this compound, specifically with lithium reagents, can be challenging due to steric hindrance from the isopropyl group. This can lead to low yields and the need for carefully optimized reaction conditions. [, ]

Q3: How can this compound be used in the synthesis of heterocyclic compounds?

A3: this compound can be transformed into perfluoro-(2-isopropyl-3,4,5,6-tetrahydropyridine) and subsequently aromatized to perfluoro-(this compound) through a multi-step reaction with perfluoro-N-fluoropiperidine in the presence of caesium fluoride. This reaction sequence highlights a potential route to synthesize 2-substituted tetrafluoropyridines, valuable building blocks for various applications. []

Q4: Can this compound be detected using mass spectrometry?

A4: Yes, this compound can be effectively detected using mass spectrometry. Studies have demonstrated its detection using a dual plasma desorption/ionization system, achieving a limit of detection as low as 0.1 pmol. [] Furthermore, optimizing the ionization process by adding a small amount of hydrogen to the helium plasma significantly enhances the sensitivity of detection. [, ]

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